molecular formula C20H23NO4 B14979202 N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14979202
M. Wt: 341.4 g/mol
InChI Key: OIAPPBRLQGSLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic small molecule characterized by a fused furochromenone core (a bicyclic system combining furan and chromenone moieties) substituted with methyl groups at positions 3, 5, and 9, along with a 7-oxo group. This compound belongs to a broader class of furochromenone derivatives, which are studied for their structural diversity and bioactivity, particularly in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-propan-2-yl-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H23NO4/c1-10(2)21-17(22)7-6-14-12(4)16-8-15-11(3)9-24-18(15)13(5)19(16)25-20(14)23/h8-10H,6-7H2,1-5H3,(H,21,22)

InChI Key

OIAPPBRLQGSLTL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furochromene Core: The initial step involves the cyclization of a suitable precursor to form the furochromene core. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Propanamide Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substitution patterns on the furochromenone core, side-chain modifications, and functional groups. Below is a detailed comparison based on available evidence:

Core Substitution Patterns

  • N-isopropyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide Key Difference: Additional methyl group at position 2 of the furochromenone core. However, increased lipophilicity could improve membrane permeability .
  • ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) Key Difference: Phenyl group at position 3 of the furochromenone core. This analog demonstrated a binding energy of −9.2 kcal/mol, significantly higher than non-phenylated derivatives .
  • 4-Phenyl-1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylate Key Difference: Piperidinecarboxylate side chain instead of isopropyl propanamide. The piperidine moiety may facilitate interactions with cationic binding pockets in enzymes .

Side-Chain Modifications

  • N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamide

    • Key Difference : Benzyl group replaces the isopropyl moiety.
    • Impact : The benzyl group enhances aromaticity and molecular weight (486.54 g/mol vs. ~420 g/mol for the target compound), possibly improving target engagement but reducing metabolic stability .
  • N-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide

    • Key Difference : Dimeric structure with a thioether linker.
    • Impact : The dimer (molecular weight 572.17 g/mol) shows increased steric bulk, which may limit cellular uptake but enhance multivalent binding to proteins or nucleic acids .

Functional Group Variations

  • 3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid Key Difference: Propanoic acid replaces the propanamide side chain. Impact: The carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility, which could influence absorption in the gastrointestinal tract.

Pharmacological and Physicochemical Comparisons

Compound Core Substitution Side Chain Molecular Weight (g/mol) Key Bioactivity
Target Compound 3,5,9-trimethyl Isopropyl propanamide ~420 Not explicitly reported; inferred structural similarity to protease inhibitors
ZINC02123811 2,5,9-trimethyl, 3-phenyl Piperidine-4-carboxamide 486.54 SARS-CoV-2 Mpro inhibition (ΔG = −9.2 kcal/mol)
N-Benzyl analog 2,3,5,9-tetramethyl Benzyl propanamide 486.54 No direct bioactivity data; structural similarity suggests opioid receptor interactions
Propanoic acid analog 3,5,9-trimethyl Propanoic acid 342.40 Potential use as a synthetic intermediate for prodrugs

Research Findings and Implications

  • Bioactivity : ZINC02123811 and its analogs highlight the importance of phenyl and piperidine groups in enhancing protease binding. The target compound’s lack of these groups may limit its efficacy against SARS-CoV-2 Mpro but could be optimized for other targets .
  • Solubility and Permeability: Isopropyl and benzyl side chains confer moderate lipophilicity (cLogP ~3.5–4.2), suggesting favorable blood-brain barrier penetration for CNS-targeted applications. Carboxylate and propanoic acid derivatives exhibit higher aqueous solubility, suitable for parenteral formulations .
  • Synthetic Feasibility : The propanamide side chain in the target compound is synthetically accessible via coupling reactions, as demonstrated in analogs like the thioether dimer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.